![molecular formula C7H5BrClN3 B1373921 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-42-1](/img/structure/B1373921.png)

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine

概要

説明

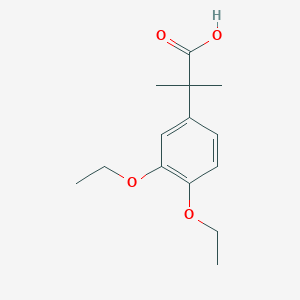

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 784150-41-0 . It has a molecular weight of 232.47 . It is a solid substance .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

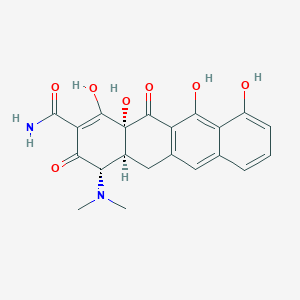

The linear formula of 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C6H3BrClN3 .Physical And Chemical Properties Analysis

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用

Pharmaceutical Intermediates

“6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure is particularly valuable in the creation of kinase inhibitors, which are essential in the treatment of cancers and inflammatory diseases. For instance, it’s used in the synthesis of Tofacitinib, a medication that targets Janus kinases (JAKs) and is used to treat rheumatoid arthritis .

Tyrosine Kinase Inhibitors

This compound is instrumental in developing tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a significant role in the signaling pathways that control cell division and survival. Inhibitors targeting these enzymes can effectively treat certain types of cancer by blocking the enzymes’ activity and preventing uncontrolled cell growth .

STAT6 Inhibitors

The compound is also used in the preparation of oral signal transducers and activators of transcription 6 (STAT6) inhibitors. STAT6 is involved in the signaling pathway of the interleukin-4 receptor, which is implicated in allergic inflammation. Inhibitors of STAT6 can potentially be used to treat asthma and other allergic conditions .

Biological Research

In biological research, “6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” can be used as a biochemical reagent. It may be employed in studies related to cell signaling and communication, given its role in the synthesis of compounds that interact with various cellular pathways .

Safety and Hazards

The safety information for 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 . It is recommended to refer to the MSDS for complete safety information .

作用機序

Target of Action

Similar compounds are known to inhibit the activity of the janus kinase (jak) family of enzymes .

Mode of Action

It’s known that jak inhibitors interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway, which is involved in cell division, death, and tumor formation processes .

Biochemical Pathways

The jak-stat signaling pathway, which is known to be affected by similar compounds, plays a crucial role in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the dna in the cell nucleus, which causes dna transcription and activity in the cell .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .

特性

IUPAC Name |

6-bromo-4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUBAFHLGXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)

![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)

![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)

![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)

![2-Oxa-5-azaspiro[3.4]octane](/img/structure/B1373852.png)

![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)